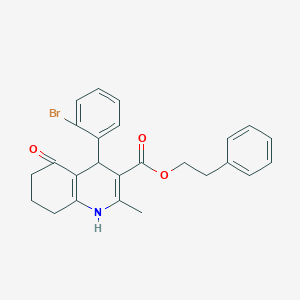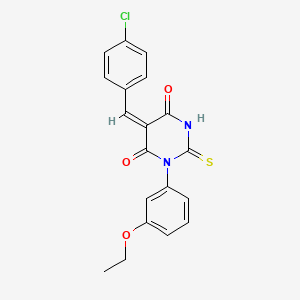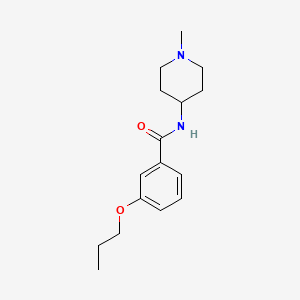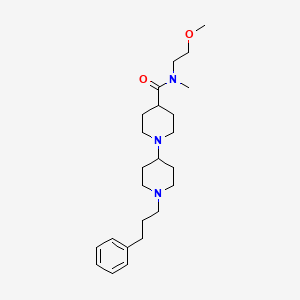![molecular formula C19H33N3 B4983631 N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine, commonly known as "DEPEA," is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of ethylenediamine and has been studied for its potential use in pharmacological research due to its unique structure and properties. In
作用机制
The mechanism of action of DEPEA is not fully understood, but it is thought to involve the modulation of sigma-1 receptors and the dopamine transporter. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, while inhibition of the dopamine transporter can lead to increased levels of dopamine in the brain. These effects may contribute to the potential therapeutic benefits of DEPEA.
Biochemical and Physiological Effects:
Studies have shown that DEPEA has a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is involved in cognitive function. DEPEA has also been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. Additionally, DEPEA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One advantage of using DEPEA in lab experiments is its availability. The compound is readily available for research purposes and can be synthesized using well-established methods. Additionally, DEPEA has been well-studied and its properties are well-documented in the literature. However, one limitation of using DEPEA in lab experiments is its potential toxicity. Studies have shown that DEPEA can be toxic at high doses, and care should be taken when handling the compound.
未来方向
For research involving DEPEA include the development of new drugs for the treatment of neurological disorders, the study of its mechanism of action, and its potential use in other areas of research.
合成方法
The synthesis of DEPEA involves the reaction of 1-(2-phenylethyl)-4-piperidinone with diethylamine and ethylenediamine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography techniques. The synthesis of DEPEA has been well-documented in the literature, and the compound is readily available for research purposes.
科学研究应用
DEPEA has been studied for its potential use in pharmacological research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory formation, and neuroprotection. DEPEA has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. These properties make DEPEA a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
N',N'-diethyl-N-[1-(2-phenylethyl)piperidin-4-yl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3/c1-3-21(4-2)17-13-20-19-11-15-22(16-12-19)14-10-18-8-6-5-7-9-18/h5-9,19-20H,3-4,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSWOXZKJMWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4983577.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)


![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)